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Compound of Interest

Compound Name: AGI-12026

Cat. No.: B15574180 Get Quote

Disclaimer: Information on the preclinical toxicity of AGI-12026 is not publicly available. This

document provides a summary of findings for structurally related dual inhibitors of mutant

isocitrate dehydrogenase (IDH) 1 and 2, ivosidenib (AG-120) and enasidenib (AG-221), to infer

a potential toxicity profile for AGI-12026 in animal models. This information is intended for

researchers, scientists, and drug development professionals and should not be substituted for

compound-specific preclinical safety studies.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AGI-12026 and its analogs?

A1: AGI-12026 and its analogs, ivosidenib and enasidenib, are small molecule inhibitors of

mutant forms of the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes. In cancer

cells with IDH mutations, these mutant enzymes produce an oncometabolite, 2-

hydroxyglutarate (2-HG), which disrupts normal cellular processes and promotes tumor growth.

By inhibiting the mutant IDH enzymes, these compounds reduce 2-HG levels, leading to the

differentiation of leukemic cells.

Q2: What are the known target organs for toxicity of AGI-12026 analogs in animal models?

A2: Based on repeat-dose toxicity studies with ivosidenib in rats and monkeys, the primary

target organs for toxicity include the liver, hematopoietic system, and gastrointestinal tract.

Cardiovascular effects have also been observed.[1]
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Q3: Have any cardiovascular effects been observed in animal studies with AGI-12026
analogs?

A3: Yes, preclinical studies with ivosidenib revealed cardiovascular toxicities, including

prolongation of the QTc interval and ventricular bigeminy.[1] In studies with enasidenib,

tachycardia and alterations in blood pressure were observed in dogs.

Q4: What hematological toxicities have been noted in preclinical studies?

A4: In repeat-dose studies with ivosidenib, increased hematopoiesis and decreased

hemoglobin levels were observed in animal models.[1]

Q5: Are there any known gastrointestinal toxicities?

A5: Yes, stomach erosions and ulcerations were identified as a toxicity in animal studies of

ivosidenib.[1]

Troubleshooting Guide for Experimental Issues
This guide addresses potential issues researchers might encounter during in vivo experiments

with AGI-12026, based on the known profile of its analogs.
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Observed Issue Potential Cause Troubleshooting Steps

Elevated liver enzymes (ALT,

AST) in blood samples.

Potential hepatotoxicity, a

known effect of ivosidenib.[1]

1. Monitor liver function tests

regularly throughout the study.

2. Consider dose reduction or

discontinuation of the

compound. 3. Perform

histopathological analysis of

liver tissue at study termination

to assess for cellular damage.

Decreased hemoglobin or

hematocrit levels.

Potential effects on

hematopoiesis, as seen with

ivosidenib.[1]

1. Conduct complete blood

counts (CBCs) at baseline and

regular intervals. 2. Evaluate

bone marrow smears for any

abnormalities in red blood cell

precursors.

Abnormalities on

electrocardiogram (ECG), such

as QTc prolongation.

Potential cardiovascular

toxicity, a known risk with

ivosidenib.[1]

1. Perform baseline and

periodic ECG monitoring in

animal models, particularly in

non-rodent species like dogs

or monkeys. 2. Consider using

telemetry for continuous

monitoring in dedicated safety

studies.

Signs of gastrointestinal

distress (e.g., poor appetite,

weight loss, abnormal stools).

Potential for stomach erosions

or ulceration.[1]

1. Monitor food consumption

and body weight daily. 2. At

necropsy, carefully examine

the gastric mucosa for any

signs of irritation, erosion, or

ulceration.

Unexpected mortality in study

animals.

Could be related to severe

toxicity affecting one or more

organ systems.

1. Conduct a thorough

necropsy and histopathological

examination of all major

organs to determine the cause

of death. 2. Review dosing

procedures to rule out any
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errors. 3. Consider a dose de-

escalation in subsequent

cohorts.

Summary of Preclinical Toxicity Findings for
Ivosidenib
The following table summarizes the key non-clinical toxicology findings for ivosidenib, which

may be relevant for AGI-12026.

Animal Model Study Type Key Findings Reference

Rats and Monkeys Repeat-Dose Oral

- Liver dysfunction -

Increased

hematopoiesis -

Decreased

hemoglobin - Stomach

erosions/ulceration -

QTc interval

prolongation -

Ventricular bigeminy

[1]

Experimental Protocols
Detailed experimental protocols for non-clinical toxicity studies are often proprietary. However,

the general design of such studies follows established regulatory guidelines. Below are

generalized workflows for key toxicology assessments.

Experimental Workflow: Repeat-Dose Toxicity Study
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Fig 1. Generalized workflow for a repeat-dose toxicity study.

Signaling Pathway: IDH Mutation and Inhibition
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Fig 2. Mechanism of mutant IDH and its inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15574180#agi-12026-toxicity-in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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